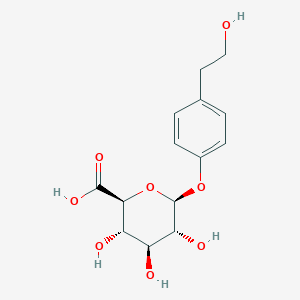

Tyrosol glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tyrosol glucuronide is a phenolic compound derived from tyrosol, a major phenolic constituent of extra virgin olive oil. It is formed through the glucuronidation process, where tyrosol is conjugated with glucuronic acid. This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrosol glucuronide can be synthesized using several methods. One common approach involves the acetylation of tyrosol’s phenolic hydroxyl group, followed by condensation with acetyl bromide sugar substitute and subsequent deprotection . Another method utilizes porcine liver microsomes as a catalyst for the preparative synthesis and characterization of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using available raw materials and stable technical parameters. The process typically includes fewer reaction steps, high yield, and simple preparation techniques .

Chemical Reactions Analysis

Types of Reactions

Tyrosol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tyrosinase and glucose dehydrogenase for oxidation and reduction processes . The conditions often involve specific pH levels and temperatures to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions include hydroxytyrosol and its derivatives, which are known for their potent antioxidant properties .

Scientific Research Applications

Tyrosol glucuronide has a wide range of scientific research applications:

Mechanism of Action

Tyrosol glucuronide exerts its effects primarily through its antioxidant and anti-inflammatory properties. It acts as a free radical scavenger and metal chelator, donating hydrogen atoms to peroxyl radicals . Additionally, it modulates signaling pathways such as mitogen-activated protein kinase (MAPK) and NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tyrosol glucuronide include hydroxythis compound, tyrosol sulfate, and hydroxytyrosol sulfate .

Uniqueness

This compound is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, tyrosol . This modification allows it to exert more potent biological effects, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula |

C14H18O8 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H18O8/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14-18H,5-6H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |

InChI Key |

HEIHXCBRTPYOMU-BYNIDDHOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)

![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)

![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)